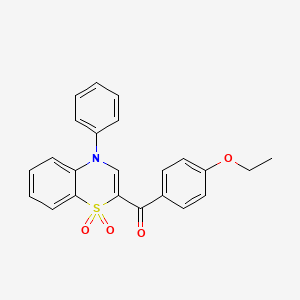

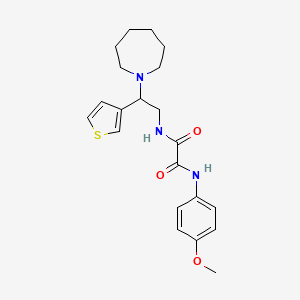

7-methoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

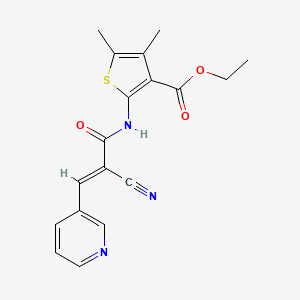

This compound is a novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative . It has been synthesized and evaluated for its neuroprotective and antioxidant activities . The compound has shown considerable protection against NMDA-induced excitotoxic neuronal cell damage .

Synthesis Analysis

The compound was synthesized in moderate to good yields . The synthesis involved linking an amide moiety to the two hydrophobic binding pockets (an aromatic phenyl ring and a benzofuran moiety) in the scaffolds .Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring as a core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

The compound was tested with the antioxidant L-ascorbic acid as a positive control . The antioxidant activity tests showed that the compound had excellent antioxidant activity .Scientific Research Applications

Novel Synthetic Methods

A study by Toda, Sakagami, and Sano (1999) showcases a novel synthesis of 1,2,3,4-tetrahydroquinolines (TQs), achieved via intramolecular cyclization utilizing the Pummerer reaction. This method highlights the potential for synthesizing complex isoquinoline structures, which could be applicable to the compound of interest (Toda, Sakagami, & Sano, 1999).

Reaction Mechanism Insights

Takeuchi, Masuda, and Hamada (1992) investigated the reaction of isoquinoline 2-oxides with methylsulfinylmethyl carbanion, resulting in compounds like 7-Methoxy-3-methylsulfonyl-3H-benz[d]azepine. This study offers a revised reaction mechanism, potentially informing synthetic strategies for similar compounds (Takeuchi, Masuda, & Hamada, 1992).

Synthetic Investigations and Biological Activity

Abu‐Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, showcasing potential anti-inflammatory and analgesic activities. The synthetic routes and biological activities explored in this study could be relevant for the development of new therapeutic agents, possibly including derivatives of the compound (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Application in Histone Deacetylase Inhibition

Liu et al. (2015) developed a series of tetrahydroquinoline derivatives as potent histone deacetylase (HDAC) inhibitors, demonstrating cytotoxicity towards prostate cancer cells. This suggests that structurally related compounds, including the one of interest, may have potential applications in cancer therapy (Liu et al., 2015).

Fluorescence Derivatization in HPLC

Yoshida, Moriyama, and Taniguchi (1992) found that 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride serves as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography (HPLC). This research indicates the potential of related quinoline compounds in analytical chemistry applications (Yoshida, Moriyama, & Taniguchi, 1992).

Mechanism of Action

The compound exhibits neuroprotective action against excitotoxic damage . This action may be due to -CH3 substitution at R2 position and, to a lesser degree, -OH substitution at R3 position . The compound also scavenges 1,1-diphenyl-2-picrylhydrazyl radicals and inhibits in vitro lipid peroxidation in rat brain homogenate .

Future Directions

properties

IUPAC Name |

7-methoxy-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O5S/c1-3-11-30(26,27)24-10-9-15-7-8-18(12-17(15)14-24)23-22(25)20-13-16-5-4-6-19(28-2)21(16)29-20/h4-8,12-13H,3,9-11,14H2,1-2H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHPMNYKQLUQIOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-Chlorophenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2583507.png)

![4-[(Phenylamino)methyl]benzonitrile](/img/structure/B2583516.png)

![2-[8-(4-ethoxybenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2583524.png)

![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(4-chlorophenyl)methanone](/img/structure/B2583525.png)

![(6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone](/img/structure/B2583526.png)

![cis-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-Cyclopentanecarboxylicacid](/img/structure/B2583529.png)